molecular formula C9H11NO3 B1626650 3-Isopropoxynitrobenzene CAS No. 88991-53-1

3-Isopropoxynitrobenzene

Cat. No. B1626650
Key on ui cas rn: 88991-53-1
M. Wt: 181.19 g/mol
InChI Key: HYEGHGPJOHWWEX-UHFFFAOYSA-N
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Patent
US06492531B1

Procedure details

3-nitrophenol (50.0 g, 360 mmol), isopropyl iodide (76.19 g, 450 mmol), and K2CO3 (60 g) were combined and heated at reflux under N2 overnight in acetone (400 mL). After solvent removal in vacuo, the residue was partitioned between EtOAc and H2O. The separated organic layer was washed with 1 N NaOH, brine, dried over Na2SO4, and concentrated in vacuo to provide 56 g (86%) of 3-isopropoxynitrobenzene as a clear yellow oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
76.19 g
Type
reactant
Reaction Step Two
Name
Quantity
60 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[CH:11](I)([CH3:13])[CH3:12].C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[CH:11]([O:10][C:6]1[CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:9]=[CH:8][CH:7]=1)([CH3:13])[CH3:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)O
Step Two
Name
Quantity
76.19 g
Type
reactant
Smiles
C(C)(C)I
Step Three
Name
Quantity
60 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
After solvent removal in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between EtOAc and H2O
WASH
Type
WASH
Details
The separated organic layer was washed with 1 N NaOH, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC=1C=C(C=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 56 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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